1-Isopropylpiperazin-2-one can be derived from piperazine through various synthetic methodologies. It falls under the category of piperazine derivatives, which are widely studied for their biological activities. The compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 1-Isopropylpiperazin-2-one can be achieved through several methods, notably including the nitro-Mannich reaction. This approach allows for the rapid formation of the compound by reacting suitable precursors under controlled conditions.
1-Isopropylpiperazin-2-one has a molecular formula of C₈H₁₄N₂O, with a molecular weight of approximately 158.21 g/mol. The structural representation features a piperazine ring substituted at one nitrogen atom with an isopropyl group and a carbonyl group at the second position.
This structure contributes to its unique chemical properties and reactivity.
1-Isopropylpiperazin-2-one participates in various chemical reactions typical for amines and ketones:
The mechanism of action for compounds like 1-Isopropylpiperazin-2-one often involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen atoms enhances the ability of this compound to form hydrogen bonds, which is crucial for binding to biological macromolecules.
1-Isopropylpiperazin-2-one exhibits several notable physical and chemical properties:
1-Isopropylpiperazin-2-one serves as a versatile intermediate in medicinal chemistry:
Piperazine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This versatile structure enables interactions with diverse biological targets through hydrogen bonding, electrostatic interactions, and modulation of conformational dynamics. The 1-isopropylpiperazin-2-one subclass specifically features a lactam (cyclic amide) functionality and an N1-isopropyl substituent, distinguishing it from classical piperazine motifs. These structural modifications confer unique physicochemical properties, including altered basicity, solubility profiles, and stereoelectronic characteristics that influence target binding and pharmacokinetic behavior. The integration of a carbonyl group transforms the heterocycle into a conformationally constrained scaffold capable of mimicking peptide bonds or enzyme transition states, while the isopropyl group enhances lipophilicity and steric specificity for selective target engagement [1] [4].
The therapeutic application of piperazine derivatives spans over seven decades, beginning with the anthelmintic properties of piperazine citrate (introduced circa 1950). Subsequent drug development exploited the scaffold’s capacity for multi-target engagement and structural tunability:
Table 1: Evolution of Piperazine-Based Therapeutics
Compound Class/Example | Primary Therapeutic Application | Structural Feature | Approx. Introduction/Key Development |
---|---|---|---|
Piperazine citrate | Anthelmintic | Unsubstituted piperazine | 1950s |
Trifluoperazine | Antipsychotic (Phenothiazine derivative) | N-methylpiperazine linkage | 1959 |
Ciprofloxacin | Broad-spectrum antibiotic | C7-piperazinyl substitution on quinolone | 1987 |
Aripiprazole | Atypical antipsychotic | N-arylpiperazine with quinolinone core | 2002 |
Sildenafil | Erectile dysfunction/Pulmonary hypertension | N-methylpiperazine sulfonamide moiety | 1998 |
1-Isopropylpiperazin-2-one hybrids | Antimalarial/antiprotozoal agents (Research phase) | Lactam core with isopropyl substituent | 2010s (Emerging scaffold) |
Piperazine derivatives gained prominence in antipsychotic development (e.g., trifluoperazine) due to their dopamine receptor affinity. The scaffold’s versatility expanded with fluoroquinolone antibiotics (e.g., ciprofloxacin), where the C7-piperazinyl group enhanced DNA gyrase binding and Gram-negative coverage. Contemporary applications include kinase inhibitors and GPCR modulators, where the piperazine ring acts as a conformational spacer or hydrogen bond acceptor. The emergence of 1-isopropylpiperazin-2-one reflects a strategic shift toward lactam-functionalized derivatives, balancing rigidity and hydrogen-bonding capacity in antimalarial (e.g., chloroquinoline conjugates) and antibacterial agents [1] [4] [5].
The 1-isopropylpiperazin-2-one scaffold offers distinct advantages over classical piperazines, attributable to three key structural elements:
Lactam Carbonyl Group: The carbonyl at position 2 introduces a hydrogen bond acceptor/donor (via enol tautomerization) that enhances target binding complementarity. This group exhibits a dipole moment (~3.5 D) capable of electrostatic interactions with serine residues in enzymatic targets (e.g., ATP synthase) or backbone NH groups in receptor binding pockets. Computational studies indicate bond lengths of 1.23 Å (C=O) and 1.36 Å (C-N), consistent with partial double-bond character that restricts ring puckering and enforces a semi-planar conformation favorable for intercalation into hydrophobic clefts [1] [4].
Isopropyl Substituent at N1: This group confers moderate lipophilicity (predicted logP +1.2 to +2.8) and steric bulk (van der Waals volume ~72 ų), promoting hydrophobic interactions in target sites. The isopropyl moiety’s stereoelectronic effects reduce piperazine nitrogen basicity (pKa ~5.7 for N4 versus ~9.3 in standard piperazines), potentially mitigating off-target receptor binding and improving blood-brain barrier permeability where desired [4] [7].
Chiral Center and Conformational Flexibility: Substituents at C3/C6 create stereogenic centers influencing 3D pharmacophore alignment. Pseudochair conformations allow equatorial or axial orientation of functional groups, modulating target engagement. Ring inversion barriers (~40–50 kJ/mol) enable adaptive binding to flexible biological targets [1].
Table 2: Structure-Activity Relationships (SAR) of 1-Isopropylpiperazin-2-one Derivatives
Modification Site | Structural Variation | Impact on Biological Activity | Representative Target/Therapeutic Area |
---|---|---|---|
N1 Substituent | Isopropyl vs. cyclopropyl | ↑ Lipophilicity → enhanced membrane penetration (isopropyl optimal) | Antimycobacterial agents |
C3 Position | H, alkyl, aryl | Steric bulk ↑ → Mycobacterial ATP synthase inhibition ↑ | Tuberculosis therapeutics |
C6 Position | Chlorine, methoxy, unsubstituted | Electron-withdrawing groups ↑ electrophilicity → covalent binding | Antimalarial chloroquinoline hybrids |
Piperazine Lactam Nitrogen (N4) | Protonation state | ↓ Basicity → reduced hERG channel affinity | Cardiotoxicity mitigation |
Hybrid Conjugations | Quinoline-sulfonamide linkage | Dual-target inhibition (hemozoin formation + folate synthesis) | Multidrug-resistant malaria |
Empirical data demonstrates the scaffold’s utility in hybrid drug design: Conjugation of 7-chloro-4-(piperazin-1-yl)quinoline with sulfonamides via the N4 piperazine nitrogen yielded hybrid molecules (e.g., 7-chloro-4-{4-[(4-t-butylphenyl)sulfonyl]piperazin-1-yl}quinoline) with dual antimalarial (Pf IC₅₀ = 0.14 µM) and antiamoebic activities. The isopropyl group enhanced parasite membrane penetration versus methyl or unsubstituted analogs. Similarly, in antimycobacterial carbamates, 1-isopropylpiperazin-2-one derivatives substituted with 3-trifluoromethylphenyl groups inhibited M. tuberculosis H37Ra at MIC < 3.80 µM, leveraging the lactam carbonyl for hydrogen bonding to ATP synthase catalytic residues [4] [7].
Despite promising applications, critical knowledge gaps impede rational optimization of 1-isopropylpiperazin-2-one derivatives:
These gaps highlight needs for isotopic labeling studies (¹⁴C-metabolic tracing), cryo-EM target-complex visualization, and continuous-flow synthesis platforms to advance the scaffold toward clinical translation.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0